6-Ethylguanine

Beschreibung

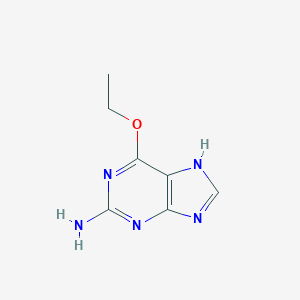

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethoxy-7H-purin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H3,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXXRVSPZSOREJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199829 |

Source

|

| Record name | 6-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51866-19-4 |

Source

|

| Record name | 6-Ethoxy-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51866-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051866194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51866-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T1754HHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Ethylguanine synthesis and purification methods

Comprehensive Technical Guide: Synthesis and Purification of -Ethylguanine

Part 1: Strategic Overview

6-Ethylguanine (specifically

This guide details the Nucleophilic Aromatic Substitution (

Part 2: Chemical Synthesis Protocol

Reaction Mechanism & Logic

The synthesis relies on the displacement of a chloride leaving group by an ethoxide nucleophile. The reaction is driven by the electron-deficient nature of the purine ring, enhanced by the electronegative chlorine at the C6 position.

-

Precursor: 2-Amino-6-chloropurine (stable, commercially available).

-

Nucleophile: Sodium Ethoxide (NaOEt) generated in situ or supplied as a solution.

-

Solvent: Anhydrous Ethanol (to prevent hydrolysis back to guanine).

Step-by-Step Synthesis Workflow

Materials Required:

-

2-Amino-6-chloropurine (CAS: 10310-21-1)

-

Sodium metal (for in situ generation) or Sodium Ethoxide (21% wt in EtOH)

-

Anhydrous Ethanol (<0.01% water content)

-

Glacial Acetic Acid (for neutralization)

Experimental Protocol:

-

Preparation of Nucleophile:

-

Option A (Recommended): Dissolve sodium metal (1.2 eq) in anhydrous ethanol under Argon atmosphere to generate fresh NaOEt.

-

Option B: Use commercial 21% NaOEt solution.

-

Rationale: Fresh NaOEt minimizes hydroxide contaminants that would hydrolyze the starting material to guanine (a "dead-end" byproduct).

-

-

Displacement Reaction:

-

Add 2-amino-6-chloropurine (1.0 eq) to the ethoxide solution.

-

Heat the suspension to reflux (78°C) for 4–6 hours .

-

Monitoring: The suspension will gradually clear as the starting material is consumed and the product forms (or precipitates depending on concentration). Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2][3][4][5][6][7]

-

-

Quenching & Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ethanol.

-

Redissolve the residue in a minimum volume of cold water.

-

Crucial Step: Adjust pH to 7.0–7.5 using dilute acetic acid.

-

Observation:

-Ethylguanine will precipitate as a white to off-white solid upon neutralization. -

Filter the solid and wash with ice-cold water (2x) and diethyl ether (1x) to remove residual ethoxide and moisture.

-

Part 3: Purification & Visualization

Purification Strategy

While precipitation yields >90% purity, biological applications (e.g., enzyme kinetics) require >98% purity.

| Method | Target Purity | Application |

| Recrystallization | 95-97% | Synthetic Intermediate |

| Semi-Prep HPLC | >99% | Biological Assays / Standards |

Recrystallization Protocol:

-

Solvent: Water/Ethanol (80:20).

-

Dissolve crude solid in boiling solvent.

-

Allow slow cooling to 4°C overnight. Rapid cooling traps salts; slow cooling excludes them.

Semi-Preparative HPLC Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 9.4 x 250mm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 6.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 30% B over 20 minutes.

-

Detection: UV at 280 nm (distinctive absorption for O6-alkylated purines).

Workflow Visualization

Caption: Figure 1. Synthesis and purification workflow for

Part 4: Analytical Characterization (QC)

To validate the identity of the synthesized compound, compare spectral data against the following standards.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Triplet (3H) | Methyl protons of the ethyl group ( | ||

| Quartet (2H) | Methylene protons adjacent to Oxygen ( | ||

| Broad Singlet (2H) | Exocyclic amine ( | ||

| Singlet (1H) | C8 Proton (Purine ring) | ||

| UV-Vis | ~281 nm (pH 7) | Distinct shift from Guanine ( | |

| Mass Spec | ESI-MS (+) | m/z 180.1 |

Critical QC Note: The presence of a signal near

Part 5: Stability & Storage

-

Hydrolytic Instability:

-alkylguanines are acid-labile. Prolonged exposure to pH < 4 will hydrolyze the ethyl ether, reverting the molecule to guanine. -

Storage: Store as a dry powder at -20°C. Solutions in DMSO are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles.

References

-

Parker, S., Kirk, M. C., & Ludlum, D. B. (1987).[6] Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Biochemical and Biophysical Research Communications.

-

Graves, R. J., Li, B. F., & Swann, P. F. (1989). Repair of O6-methylguanine, O6-ethylguanine, O6-isopropylguanine and O4-methylthymine in synthetic oligodeoxynucleotides by Escherichia coli ada gene O6-alkylguanine-DNA-alkyltransferase. Carcinogenesis.

-

PubChem. (2024).[8] Compound Summary: 6-ethoxy-9H-purin-2-amine (

-Ethylguanine).[8] National Library of Medicine. -

Vianney, A. A., Harahap, Y., & Suryadi, H. (2021).[7] Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry. Dove Press.

-

Kalnik, M. W., Li, B. F., Swann, P. F., & Patel, D. J. (1989). O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes. Biochemistry.

Sources

- 1. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. dovepress.com [dovepress.com]

- 5. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of O⁶-Ethylguanine

Introduction: Defining O⁶-Ethylguanine, a Critical DNA Lesion

Within the fields of toxicology, cancer biology, and drug development, the study of DNA damage and repair is paramount. Alkylating agents, a class of compounds prevalent in environmental pollutants and certain chemotherapeutics, exert their effects by covalently modifying DNA nucleobases. One of the most significant and highly mutagenic of these modifications is the formation of O⁶-ethylguanine (O⁶-EtG).[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of O⁶-EtG, offering researchers, scientists, and drug development professionals a foundational understanding of its chemical nature, analytical detection, and profound biological implications.

It is crucial to distinguish O⁶-ethylguanine from its isomers, such as N7-ethylguanine or N²-ethylguanine. While these are also products of DNA ethylation, the ethylation at the O⁶ position of guanine is particularly pernicious.[3][4] This specific modification disrupts the normal Watson-Crick hydrogen bonding pattern, leading to mispairing with thymine instead of cytosine during DNA replication.[5] This G:C to A:T transition mutation is a hallmark of alkylating agent-induced carcinogenesis.[5] Understanding the fundamental properties of the O⁶-EtG molecule itself is therefore essential for developing tools to detect it, for elucidating its biological processing, and for designing strategies to mitigate its harmful effects.

Section 1: Core Physicochemical Profile

The intrinsic properties of O⁶-EtG dictate its behavior in both chemical and biological systems. These characteristics are fundamental for designing analytical standards, predicting its stability, and understanding its interaction with cellular machinery.

Molecular Structure and Properties

O⁶-Ethylguanine is a purine derivative with an ethyl group attached to the exocyclic oxygen at position 6. This seemingly minor addition dramatically alters the electronic and steric properties of the guanine base.

| Property | Value | Source |

| Chemical Formula | C₇H₉N₅O | PubChem[6] |

| Molecular Weight | 179.18 g/mol | PubChem[6] |

| IUPAC Name | 6-ethoxy-7H-purin-2-amine | PubChem[6] |

| CAS Number | 51866-19-4 | PubChem[6] |

| Predicted logP | 0.1 | PubChem[6] |

| Hydrogen Bond Donors | 2 | PubChem[6] |

| Hydrogen Bond Acceptors | 5 | PubChem[6] |

Section 2: Spectroscopic and Analytical Characterization

Accurate detection and quantification of O⁶-EtG in biological samples are critical for toxicological studies and for monitoring the efficacy of certain cancer therapies. Methodologies rely on the unique spectroscopic signature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for O⁶-EtG analysis. It offers exceptional sensitivity and specificity. The exact mass of the protonated molecule [M+H]⁺ is approximately 180.0880, which allows for high-resolution mass analyzers to distinguish it from other molecules of similar nominal mass.[6] Tandem mass spectrometry (MS/MS) is used for unambiguous identification by fragmenting the parent ion to produce a characteristic pattern of daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of O⁶-EtG, especially when incorporated into synthetic DNA oligonucleotides to study its effect on DNA structure and dynamics.[7][8] Proton (¹H) and Carbon-¹³ (¹³C) NMR can confirm the presence and position of the ethyl group. Two-dimensional NMR experiments, such as NOESY, have been instrumental in demonstrating how O⁶-EtG pairs with thymine or cytosine within a DNA duplex, revealing the structural distortions that lead to mutagenesis.[7]

Section 3: Biological Significance and Mutagenic Pathway

The physicochemical properties of O⁶-EtG are directly responsible for its biological activity. Its altered shape and hydrogen bonding capacity are the root of its mutagenicity.

Formation and Mutagenic Mispairing

O⁶-Ethylguanine is formed when electrophilic ethylating agents, such as N-ethyl-N-nitrosourea (ENU), react with the O⁶ position of guanine in DNA.[1] The ethyl group at this position prevents the formation of one of the three hydrogen bonds required for a stable G:C pair. Instead, the modified base preferentially adopts a conformation that allows it to form a stable, two-hydrogen-bond pair with thymine. During DNA replication, DNA polymerases can mistakenly insert thymine opposite the O⁶-EtG lesion.[5] In the subsequent round of replication, this thymine correctly pairs with adenine, completing the G:C → A:T transition mutation.

Cellular Repair Mechanisms

Cells have evolved a primary defense mechanism against O⁶-alkylguanine adducts: a suicide enzyme known as O⁶-Alkylguanine-DNA Alkyltransferase (MGMT).[9][10] MGMT directly repairs the lesion by transferring the ethyl group from the guanine base to one of its own cysteine residues.[11] This reaction is stoichiometric and inactivates the MGMT protein, hence the term "suicide" repair.[10] The rate of repair can vary significantly between tissues, with the liver showing much faster repair than the brain, for example.[12] When MGMT is depleted or absent, the persistence of O⁶-EtG increases, leading to a higher probability of mutation.[13][14]

Below is a diagram illustrating the formation, mutagenic potential, and repair of O⁶-Ethylguanine.

Caption: Pathway of O⁶-EtG formation, mutagenesis, and repair.

Section 4: Chemical Synthesis Workflow

The availability of pure O⁶-EtG as a chemical standard is essential for analytical and biochemical research. While several synthetic routes exist, a common approach involves the modification of a more readily available guanine precursor.

The following diagram outlines a generalized workflow for the synthesis of O⁶-EtG. This process typically starts with a protected guanosine derivative, proceeds through activation of the O⁶ position, followed by nucleophilic substitution with ethoxide, and concludes with deprotection steps.

Caption: Generalized workflow for the chemical synthesis of O⁶-Ethylguanine.

Section 5: Experimental Protocol

Protocol: Quantification of O⁶-Ethylguanine in DNA by LC-MS/MS

This protocol provides a framework for the sensitive detection of O⁶-EtG in DNA samples isolated from cells or tissues exposed to ethylating agents.

1. Principle: DNA is enzymatically hydrolyzed to individual deoxynucleosides. The resulting mixture is separated by reverse-phase HPLC, and the eluent is analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., [¹³C₂, ¹⁵N]-O⁶-Ethyldeoxyguanosine) is used for accurate quantification.

2. Materials:

-

DNA sample (≥10 µg)

-

Nuclease P1 (from Penicillium citrinum)

-

Alkaline Phosphatase (from E. coli)

-

Stable isotope-labeled internal standard

-

LC-MS grade water, acetonitrile, and formic acid

-

HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole mass spectrometer

3. Methodology: a. DNA Hydrolysis: i. To 10 µg of DNA in a microfuge tube, add buffer and the internal standard. ii. Add Nuclease P1 and incubate at 37°C for 2 hours. iii. Add Alkaline Phosphatase and continue incubation at 37°C for an additional 2 hours. iv. Centrifuge the sample to pellet any undigested material. Collect the supernatant containing the deoxynucleosides.

b. LC-MS/MS Analysis: i. Mobile Phase A: 0.1% Formic Acid in Water ii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile iii. Gradient: Start with a low percentage of B, gradually increasing to elute the analytes. iv. Injection Volume: 10 µL v. MS Parameters (Positive ESI):

- Monitor the specific MRM transition for O⁶-Ethyldeoxyguanosine (parent ion → characteristic fragment ion).

- Monitor the corresponding MRM transition for the internal standard.

c. Quantification: i. Generate a standard curve using known amounts of pure O⁶-Ethyldeoxyguanosine standard spiked with a fixed amount of the internal standard. ii. Calculate the peak area ratio of the analyte to the internal standard in the unknown samples. iii. Determine the amount of O⁶-EtG in the original DNA sample by interpolating from the standard curve. The results are typically expressed as adducts per 10⁶ or 10⁷ normal nucleotides.

4. Self-Validation and Causality:

-

Causality: Enzymatic digestion is chosen over acid hydrolysis to prevent artifactual formation of DNA adducts and to preserve the integrity of the deoxynucleosides for analysis.

-

Trustworthiness: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the highest possible accuracy and precision in quantification. The specificity of the MRM transition provides a high degree of confidence in the identification of the analyte.

Conclusion

O⁶-Ethylguanine is more than just a modified nucleobase; it is a potent promutagenic lesion whose physicochemical characteristics are central to its biological impact. Its propensity to mispair with thymine directly links exposure to ethylating agents with the specific mutational signatures seen in associated cancers. The analytical methods for its detection, grounded in its unique mass and structure, are vital for research in toxicology and molecular epidemiology. Furthermore, understanding its interaction with repair enzymes like MGMT provides key insights into cellular defense mechanisms and opportunities for therapeutic intervention. This guide has provided a foundational overview of these properties, offering a critical knowledge base for scientists working to unravel the complexities of DNA damage and repair.

References

-

National Center for Biotechnology Information. (n.d.). Repair of O6-ethylguanine in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea. PubMed. Retrieved February 7, 2026, from [Link]

-

Patel, D. J., et al. (1989). O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.C pairing in dodecanucleotide duplexes. PubMed. Retrieved February 7, 2026, from [Link]

-

Bronstein, S. M., et al. (1992). Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. PubMed. Retrieved February 7, 2026, from [Link]

-

Meyer, A. S., et al. (2014). O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics. PubMed. Retrieved February 7, 2026, from [Link]

-

Zhang, J., et al. (2020). O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy. Frontiers in Oncology. Retrieved February 7, 2026, from [Link]

-

Gerson, S. L., et al. (1994). Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy. PMC. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). 6-O-Methylguanine. Retrieved February 7, 2026, from [Link]

-

Pegg, A. E. (1978). Formation and Subsequent Excision of O6-Ethylguanine from DNA of Rat Liver following Administration of Diethylnitrosamine. Cancer Research. Retrieved February 7, 2026, from [Link]

-

Srivenugopal, K. S., & Pegg, A. E. (1983). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. PubMed. Retrieved February 7, 2026, from [Link]

-

van der Lijn, F., et al. (1998). Formation and persistence of O6-ethylguanine in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea. PubMed. Retrieved February 7, 2026, from [Link]

-

Berdis, A. J. (2018). Chemical structure of O6-alkylguanine adducts. ResearchGate. Retrieved February 7, 2026, from [Link]

-

Renard, A., & Verly, W. G. (1983). Properties of the chromatin repair activity against O6-ethylguanine lesions in DNA. Mechanism of the reaction. PubMed. Retrieved February 7, 2026, from [Link]

-

Thomale, J., et al. (1997). Fast repair of O6-ethylguanine, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea. PNAS. Retrieved February 7, 2026, from [Link]

-

Georgiadis, P., et al. (1995). Binding and repair of O6-ethylguanine in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). O-(6)-Methylguanine. PubChem. Retrieved February 7, 2026, from [Link]

-

Choi, J. Y., & Guengerich, F. P. (2005). The N2-Ethylguanine and the O6-Ethyl- and O6-Methylguanine Lesions in DNA: Contrasting Responses from the “Bypass” DNA Polymerase η and the Replicative DNA Polymerase α. ACS Publications. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-ethoxy-9H-purin-2-amine. PubChem. Retrieved February 7, 2026, from [Link]

-

Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. PubMed. Retrieved February 7, 2026, from [Link]

-

Choi, J. Y., & Guengerich, F. P. (2005). The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha. PubMed. Retrieved February 7, 2026, from [Link]

-

Patel, D. J., et al. (1989). O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes. PubMed. Retrieved February 7, 2026, from [Link]

Sources

- 1. Repair of O6-ethylguanine in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The N2-ethylguanine and the O6-ethyl- and O6-methylguanine lesions in DNA: contrasting responses from the "bypass" DNA polymerase eta and the replicative DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-ethoxy-9H-purin-2-amine | C7H9N5O | CID 95805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.C pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.T pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]

- 11. Properties of the chromatin repair activity against O6-ethylguanine lesions in DNA. Mechanism of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast repair of O6-ethylguanine, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation and loss of O6-methyldeoxyguanosine in human leucocyte DNA following sequential DTIC and fotemustine chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

historical perspective of 6-Ethylguanine research

Historical Perspective of -Ethylguanine Research

From Chemical Lesion to Therapeutic Target

Executive Summary

Phase 1: The Loveless Hypothesis & The Oxygen-Nitrogen Debate (1969–1980)

In the mid-20th century, the mechanism by which alkylating agents like ethylnitrosourea (ENU) caused cancer was unknown. Early research focused on the most abundant alkylation site, the

However, in a landmark theoretical shift, Anthony Loveless (1969) proposed that alkylation at the

-

Key Finding: The ratio of

-EtG to -

The "Ethyl" Specificity: Unlike methyl adducts, the ethyl group in

-EtG adds significant steric bulk, which was later found to stall high-fidelity DNA polymerases, triggering distinct repair pathways compared to

Phase 2: Discovery of the "Suicide" Repair Mechanism (1980s)

The persistence of

-

The Enzyme:

-alkylguanine-DNA alkyltransferase (AGT or MGMT).[1][2] -

Mechanism: The enzyme flips the damaged nucleotide out of the helix. A cysteine residue (Cys145 in humans) in the active site nucleophilically attacks the ethyl group, transferring it to the protein.

-

Stoichiometry: The reaction is irreversible. The enzyme becomes alkylated and is subsequently ubiquitinated and degraded.[2] It is not a catalyst in the traditional sense; it is a suicide enzyme .

Visualization: The MGMT Repair Cycle

The following diagram illustrates the direct reversal mechanism and the fate of the protein.

Caption: The stoichiometric "suicide" repair mechanism where MGMT sacrifices itself to restore Guanine.

Phase 3: Structural Biology & Mutagenicity (1990s–Present)

Research using X-ray crystallography and site-specific mutagenesis revealed why

-

Polymerase Stalling: The ethyl group is bulky. While

-MeG is often bypassed (leading to mutation), -

Mispairing Logic: When bypassed,

-EtG pairs with Thymine.-

Normal: G(anti) : C(anti)

3 H-bonds. -

Lesion:

-EtG(anti) : T(anti) -

Result:

Transition mutation.

-

Data Summary: Alkylation Properties

| Property | ||

| Source | MNU, Temozolomide, MNNG | ENU, Diethylsulfate, Tobacco smoke |

| Steric Bulk | Low | High (interferes with polymerase fit) |

| Repair Rate (MGMT) | Very Fast ( | Slower (approx. 5-10x slower than MeG) |

| Replication Block | Weak (Read-through common) | Strong (Often requires TLS bypass) |

| Primary Mutation |

Technical Guide: Experimental Protocols

Note: These protocols synthesize historical methodology with modern standards for validation.

Protocol 1: Site-Specific Synthesis of

-EtG Modified DNA

Objective: Create a DNA oligonucleotide containing a single

Reagents:

-

Convertible Nucleoside Phosphoramidite (e.g., 6-chloropurine-2'-deoxyriboside).

-

Sodium Ethoxide (NaOEt) in Ethanol.

-

Anhydrous Acetonitrile.

Workflow:

-

Solid Phase Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry. At the target site, incorporate the 6-chloropurine phosphoramidite instead of dG.

-

Critical Step: Do not remove the DMT (dimethoxytrityl) group at the 5' end yet (DMT-ON mode) to aid purification.

-

-

Displacement Reaction:

-

Resuspend the CPG (controlled pore glass) support containing the oligo in a solution of 1.0 M Sodium Ethoxide in ethanol.

-

Incubate at room temperature for 12–24 hours.

- ) nucleophilically attacks the C6 position, displacing the chloride ion. This simultaneously deprotects the other bases (cleaving benzoyl/isobutyryl groups).

-

-

Purification:

-

Neutralize with acetic acid.

-

Purify via Reverse-Phase HPLC (DMT-ON). The hydrophobic DMT group separates full-length product from failure sequences.

-

Cleave DMT with 3% Trichloroacetic acid (TCA).

-

-

Validation:

-

Confirm mass using ESI-MS (Electrospray Ionization Mass Spectrometry).

-EtG adds ~28 Da relative to Guanine (Ethyl vs H).

-

Protocol 2: The MGMT Activity Assay (Isotope Transfer)

Objective: Quantify functional MGMT activity in tissue or cell lysates using

Materials:

-

Substrate: Double-stranded DNA containing

-ethyl- -

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, protease inhibitors.

Step-by-Step:

-

Lysate Preparation: Sonicate cells/tissue in Lysis Buffer. Centrifuge at 10,000 x g for 10 min to clear debris. Determine total protein concentration (Bradford assay).

-

Incubation:

-

Mix 200

g of lysate protein with excess -

Incubate at 37°C for 60 minutes.

-

-

Separation (Acid Hydrolysis Method):

-

Add cold 5% Trichloroacetic Acid (TCA) to precipitate DNA and Protein.

-

Heat at 80°C for 30 minutes. Causality: This hydrolyzes the DNA into acid-soluble nucleotides, releasing the unrepaired

-ethyl-guanine into the supernatant. The protein (now containing the

-

-

Quantification:

-

Filter the mixture through glass fiber filters (Whatman GF/C).

-

Wash filters with 5% TCA and Ethanol.

-

Measure radioactivity on the filter using Liquid Scintillation Counting.

-

Calculation: 1 fmol of transferred

corresponds to 1 fmol of active MGMT.

-

Visualization: Assay Logic

Caption: Separation logic for the MGMT isotope transfer assay.

References

-

Loveless, A. (1969). Possible relevance of O-6 alkylation of Deoxyguanosine to the mutagenicity and carcinogenicity of nitrosamines and nitrosamides. Nature, 223(5202), 206-207. Link

-

Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases.[1][3][6][7] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100. Link

-

Singer, B., & Dosanjh, M. K. (1990). Site-directed mutagenesis for quantitation of base-base interactions at defined sites. Mutation Research, 233(1-2), 45-51. Link

-

Dolan, M. E., et al. (1990). Effect of O6-benzylguanine on the sensitivity of human tumor xenografts to 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Cancer Research, 50(18), 5834-5839. Link

-

Warren, J. J., et al. (2006). Structural basis for the mutagenicity of O6-methyl-guanine lesions.[8] Proceedings of the National Academy of Sciences, 103(6), 19701-19706. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. academic.oup.com [academic.oup.com]

- 3. rcsb.org [rcsb.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of mutagenesis by O6-methyl- and O6-ethylguanine and O4-methylthymine in Escherichia coli using double-stranded and gapped plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-O-Methylguanine - Wikipedia [en.wikipedia.org]

The Role of 6-Ethylguanine in Ethylating Agent-Induced Carcinogenesis

Executive Summary

The formation of

This guide provides a comprehensive technical analysis of

Molecular Mechanisms of Mutagenesis

Chemical Formation and Stability

Ethylating agents typically operate via an

-

Regioselectivity: While the

position of guanine is the most nucleophilic, the oxygen atom at the -

Structural Impact: Unlike methyl adducts, the ethyl group at the

position introduces significant steric bulk. NMR studies indicate that the ethyl group often adopts a syn conformation relative to the N1 of guanine.

The Mispairing Mechanism (GC AT Transition)

The mutagenicity of

-

Normal Pairing: Guanine (anti) pairs with Cytosine via 3 H-bonds.

-

Lesion Pairing:

-EtG loses the N1 proton (or the N1 is blocked/altered electronically). During replication, high-fidelity DNA polymerases preferentially insert Thymine opposite -

Thermodynamics: The

-EtG:T base pair forms a "wobble" or pseudo-Watson-Crick geometry that is thermodynamically more stable than the -

Outcome: A subsequent round of replication fixes the mutation, resulting in a permanent GC

AT transition .

Pathway Visualization

The following diagram illustrates the progression from exposure to fixed mutation.

Figure 1: The mechanistic pathway of O6-Ethylguanine induced mutagenesis, highlighting the critical replication error step.

Biological Fate: Repair Kinetics and Persistence[1][2][3]

The persistence of

MGMT: The Kinetic Bottleneck

The enzyme

-

Stoichiometry: MGMT is a "suicide enzyme"; it is inactivated upon accepting the alkyl group.

-

Methyl vs. Ethyl Disparity:

-

-Methylguanine:[1][2][3][4][5][6][7][8][9][10] Repaired rapidly (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

-Ethylguanine: Repaired significantly slower (

-

-

Implication: In tissues with low MGMT expression (e.g., rodent brain) or under high-dose exposure,

-EtG accumulates, driving transformation.

Nucleotide Excision Repair (NER) Cooperation

Unlike methyl adducts, the bulky ethyl group distorts the DNA helix sufficiently to be recognized by the Nucleotide Excision Repair (NER) machinery.

-

Synergy: Research indicates that efficient removal of

-EtG requires both MGMT and NER.[1] Cells deficient in NER show prolonged persistence of

Analytical Methodologies: Quantification of -EtG

Accurate quantification is essential for correlating adduct load with carcinogenic risk.

Method Comparison

| Methodology | Sensitivity | Specificity | Throughput | Limitations |

| Immuno-slot Blot | High ( | Moderate | High | Cross-reactivity of antibodies; semi-quantitative. |

| HPLC-Fluorescence | Moderate | Moderate | Low | Requires derivatization; lower specificity than MS. |

| LC-MS/MS (Gold Standard) | Very High ( | High | Moderate | High equipment cost; requires rigorous sample prep. |

Recommended Workflow: Isotope Dilution LC-MS/MS

The following protocol outlines the industry-standard approach for absolute quantification using stable isotope internal standards.

Workflow Diagram

Figure 2: Validated LC-MS/MS workflow for O6-EtG quantification ensuring high specificity and recovery correction.

Experimental Protocol: Quantification of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -EtG in Genomic DNA[1][9]

Objective: Quantify

Phase 1: DNA Isolation & Quality Control

-

Lysis: Homogenize 50 mg tissue in lysis buffer (10 mM Tris, 1 mM EDTA, 1% SDS). Add Proteinase K (20 mg/mL) and incubate at 55°C overnight.

-

Extraction: Perform standard Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction.

-

Precipitation: Precipitate with

and cold ethanol. Wash with 70% EtOH. Resuspend in HPLC-grade water. -

QC Check: Ensure

.

Phase 2: Internal Standard Spiking & Hydrolysis

-

Causality: Adding the internal standard before hydrolysis corrects for any analyte loss during digestion or enrichment.

-

Spike: Add 50 fmol of

-ethyl-2'-deoxyguanosine to 50 -

Digestion:

-

Add DNase I (incubation: 37°C, 1 hr).

-

Add Snake Venom Phosphodiesterase (PDE) + Alkaline Phosphatase (incubation: 37°C, 2 hrs).

-

-

Filtration: Pass hydrolysate through a 3kDa molecular weight cut-off filter to remove enzymes.

Phase 3: LC-MS/MS Analysis

-

Column: C18 Reverse Phase (e.g., 2.1 x 150 mm, 1.8

m). -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

MS Source: Electrospray Ionization (ESI) in Positive Mode.

-

Transitions (Selected Reaction Monitoring - SRM):

-

Analyte (

-Et-dG): -

Internal Standard:

301

-

-

Calculation:

(Note: Total dG is quantified via UV or separate MS trace).

Clinical & Translational Implications[12]

Drug Resistance in Chemotherapy

Alkylating agents (e.g., Temozolomide, though primarily a methylator, shares mechanistic parallels) are used to treat glioblastoma. High MGMT expression in tumors confers resistance by repairing the therapeutic

-

Inhibitor Strategy:

-Benzylguanine ( -

Ethylating Agents: Due to the slower repair of ethyl adducts by MGMT, ethylating agents might theoretically retain efficacy in tumors with moderate MGMT levels where methylating agents fail, although systemic toxicity remains a barrier.

Carcinogenic Risk Assessment

The ratio of

References

-

Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.[1] Cancer Research. [Link]

-

Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O6-methyl-guanine lesions. Proceedings of the National Academy of Sciences. (Provides structural context relevant to O6-alkylation). [Link]

-

Thomale, J., et al. (1994). Fast repair of O6-ethylguanine, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea. Proceedings of the National Academy of Sciences. [Link]

-

Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation Research. [Link][11]

-

Powley, M. W., et al. (2006). Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS. Chemical Research in Toxicology. [Link]

Sources

- 1. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of O6-methylguanine repair in human normal and ataxia telangiectasia cell lines and correlation of repair capacity with cellular sensitivity to methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast repair of O6-ethylguanine, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O6-ethylguanine carcinogenic lesions in DNA: an NMR study of O6etG.C pairing in dodecanucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting O 6-methylguanine-DNA methyltransferase with specific inhibitors as a strategy in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

natural occurrence of 6-Ethylguanine in biological systems

Technical Guide: Endogenous Formation and Analysis of 6-Ethylguanine ( -EtG) in Biological Systems

Executive Summary

6-Ethylguanine (

This guide provides a technical deep-dive into the biochemical origins, mutagenic mechanisms, and high-sensitivity quantification of

Part 1: The Biochemistry of Endogenous Formation

Unlike

The S-Adenosylethionine (SAE) Pathway

Under specific metabolic conditions, L-Ethionine (the ethyl analog of methionine) competes with methionine for activation by methionine adenosyltransferase (MAT).

-

Mechanism: L-Ethionine + ATP

S-Adenosylethionine (SAE) + PPi. -

Consequence: SAE acts as a promiscuous ethyl donor for DNA methyltransferases (DNMTs), transferring an ethyl group to the

position of guanine instead of the canonical methyl group.

Endogenous Nitrosation

Dietary nitrates and secondary amines react in the acidic environment of the stomach or via macrophage-mediated NO production to form N-nitroso compounds (NOCs) .

-

Precursor: Diethylamine + Nitrite

Diethylnitrosamine (DEN). -

Metabolic Activation: DEN is hydroxylated by CYP2E1

Visualization: Endogenous Formation Pathways

Figure 1: Dual pathways for the endogenous formation of O6-Ethylguanine via Nitrosation and Pseudo-Methylation.

Part 2: Mutagenicity and Repair Mechanisms[2]

The Mutagenic Mechanism: G:C A:T Transition

The ethyl group at the

-

Replication Round 1:

-EtG pairs with T. -

Replication Round 2: The T templates an A.

-

Result: A permanent G:C

A:T transition mutation.

Repair Kinetics: MGMT vs. NER

The primary defense is

| Parameter | ||

| Repair Enzyme | MGMT (Primary) | MGMT (Primary) + NER (Secondary) |

| MGMT Reaction Rate | Very Fast ( | Slower (~3-4x slower than MeG) |

| Steric Hindrance | Low | Moderate (Ethyl group limits active site fit) |

| Persistence | Low (in MGMT+ cells) | Moderate to High |

Technical Insight: Because MGMT repairs

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying endogenous

Protocol: DNA Hydrolysis and Enrichment[3]

Reagents:

-

Internal Standard:

- or -

Enzymes: DNase I, Phosphodiesterase I (Snake Venom), Alkaline Phosphatase.

Step-by-Step Workflow:

-

Spiking: Add 50 fmol of isotopically labeled internal standard to 50

g of isolated DNA. -

Enzymatic Hydrolysis:

-

Incubate DNA with DNase I (37°C, 1 hr) to nick strands.

-

Add Phosphodiesterase I and Alkaline Phosphatase (37°C, 2-4 hrs) to liberate nucleosides.

-

Why: Acid hydrolysis can depurinate the ethyl group; enzymatic digestion preserves the nucleoside structure (

-ethyl-2'-deoxyguanosine).

-

-

Solid Phase Extraction (SPE):

-

Use OASIS HLB or equivalent polymeric reverse-phase columns.

-

Wash with 5% MeOH/H2O to remove salts and canonical bases.

-

Elute adducts with 40% MeOH.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Ionization: Positive Electrospray Ionization (ESI+).

-

Transition Monitoring (SRM):

-

Target:

296 -

Internal Standard:

301

-

-

Visualization: Analytical Workflow

Figure 2: Validated workflow for the quantification of trace O6-Ethylguanine in biological samples.

References

-

Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases.[2][3][4] Mutation Research/Reviews in Mutation Research.

-

Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Deriving Biologically Significant Thresholds. Chemical Research in Toxicology.

-

Nakamura, J., & Swenberg, J. A. (1999). Endogenous apurinic/apyrimidinic sites in genomic DNA of mammalian tissues. Cancer Research.

-

Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance.[5] DNA Repair.

-

Boysen, G., et al. (2009). Analysis of DNA adducts formed by ochratoxin A. Journal of Chromatography A.

Sources

- 1. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and persistence of O6-ethylguanine in genomic and transgene DNA in liver and brain of lambda(lacZ) transgenic mice treated with N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding and repair of O6-ethylguanine in double-stranded oligodeoxynucleotides by recombinant human O6-alkylguanine-DNA alkyltransferase do not exhibit significant dependence on sequence context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Versatile Attributes of MGMT: Its Repair Mechanism, Crosstalk with Other DNA Repair Pathways, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Review: 6-Ethylguanine DNA Adduct Formation, Mutagenicity, and Repair Mechanisms

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 6-Ethylguanine (O6-EtG), a critical DNA lesion induced by ethylating agents such as N-ethyl-N-nitrosourea (ENU) and tobacco-specific nitrosamines. Unlike its methylated counterpart (O6-MeG), O6-EtG presents unique challenges to cellular repair machinery due to the steric bulk of the ethyl group. This document details the molecular kinetics of formation, the thermodynamic basis of its mutagenicity (G:C

Part 1: Molecular Mechanisms of Formation

Alkylation Kinetics

O6-EtG is formed primarily via

Key Ethylating Agents:

-

Exogenous: N-ethyl-N-nitrosourea (ENU), Diethylnitrosamine (DEN).

-

Endogenous/Lifestyle: Metabolism of ethanol (via acetaldehyde) and tobacco smoke constituents.

Mutagenic Thermodynamics

The ethyl group at the O6 position creates steric hindrance that disrupts the Watson-Crick hydrogen bonding face.

-

Canonical: Guanine (O6) accepts a hydrogen bond from Cytosine (N4).

-

Lesion (O6-EtG): The ethyl group blocks this interaction. Instead, O6-EtG rotates to form a stable wobble base pair with Thymine .

-

Consequence: During DNA replication, high-fidelity polymerases (e.g., Pol

, Pol

Figure 1: Pathway of O6-Ethylguanine formation and subsequent mutagenic transition. The ethyl group forces a wobble pair with Thymine, fixing the mutation.

Part 2: Cooperative Repair Mechanisms

Unlike O6-Methylguanine, which is repaired almost exclusively by MGMT, O6-Ethylguanine requires a cooperative model due to the larger size of the adduct.

The MGMT Axis (Direct Reversal)

MGMT acts as a "suicide enzyme." It stoichiometrically transfers the ethyl group from the O6-guanine to its own active site cysteine (Cys145).

-

Mechanism:

-

Kinetics: The reaction is slower for ethyl groups than methyl groups due to steric constraints within the MGMT active site pocket.

-

Fate: Once alkylated, MGMT is ubiquitinated and degraded by the proteasome. It cannot turn over.

The NER Axis (Excision Repair)

Because the ethyl group causes a slight helical distortion, it can be recognized by the Nucleotide Excision Repair (NER) complex (XPC-RAD23B), particularly in cells with low MGMT or when MGMT is saturated.

-

Synergy: Studies indicate that while MGMT is the first line of defense, NER provides a critical backup for O6-EtG that is not observed as significantly for O6-MeG.

Figure 2: The dual repair modalities for O6-EtG. MGMT provides direct reversal, while NER acts on helix distortions caused by the ethyl group.

Part 3: Quantitative Data Summary

The following table summarizes the repair half-lives (

| Cell Type / Condition | MGMT Status | NER Status | O6-EtG Half-Life ( | Repair Efficiency |

| Normal Lymphoblasts | Positive (+) | Positive (+) | ~8 hours | High |

| MGMT-Deficient | Negative (-) | Positive (+) | > 50 hours | Low (Relies on NER) |

| NER-Deficient (XP-A) | Positive (+) | Negative (-) | ~43 hours | Moderate |

| Double Deficient | Negative (-) | Negative (-) | > 100 hours | Negligible |

Data derived from Bronstein et al. (1992) and subsequent kinetic studies.

Part 4: Validated Detection Protocol (LC-MS/MS)

Objective: Quantification of O6-EtG in genomic DNA at femtomole levels. Standard: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.

Materials & Reagents

-

Internal Standard (IS):

-O6-Ethylguanine or -

Hydrolysis Buffer: 0.1 N HCl.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).

-

Mobile Phase: (A) 0.1% Formic Acid in

; (B) 0.1% Formic Acid in Acetonitrile.

Step-by-Step Methodology

Step 1: DNA Isolation & Quality Control

-

Isolate DNA using a high-purity salt precipitation method (avoid phenol/chloroform if possible to prevent oxidation, or use antioxidant-supplemented buffers).

-

Quantify DNA (

) and ensure -

Aliquot 50

g of DNA for analysis.

Step 2: Internal Standard Spike & Hydrolysis

-

Add 100 fmol of Internal Standard (

-O6-EtG) to the DNA solution. Crucial: This self-validates the extraction efficiency. -

Dry the sample under vacuum (SpeedVac).

-

Resuspend in 200

L of 0.1 N HCl. -

Incubate at 70°C for 45 minutes (Mild acid hydrolysis releases purines without degrading the ethyl adduct).

Step 3: Solid Phase Extraction (SPE) Enrichment

-

Condition OASIS HLB cartridges with Methanol followed by Water.

-

Load the hydrolysate.

-

Wash with 5% Methanol/Water to remove salts and unmodified bases.

-

Elute O6-EtG with 40% Methanol.

-

Evaporate to dryness and reconstitute in 20

L mobile phase.

Step 4: LC-MS/MS Acquisition

-

Injection: 10

L. -

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Monitor):

-

Analyte (O6-EtG):

180 -

Internal Standard:

185

-

-

Quantification: Calculate ratio of Analyte Area / IS Area. Interpolate against a standard curve (range: 5 fmol – 500 fmol).

Figure 3: Optimized workflow for O6-EtG quantification using Isotope Dilution Mass Spectrometry.

Part 5: References

-

Pegg, A. E. (2000). Repair of O6-alkylguanine by alkyltransferases.[1][2][3][4] Mutation Research/Reviews in Mutation Research, 462(2-3), 83-100.

-

Bronstein, S. M., Skopek, T. R., & Swenberg, J. A. (1992). Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells.[1] Cancer Research, 52(7), 2008-2011.[1]

-

Shrivastav, N., Li, D., & Essigmann, J. M. (2010). Chemical biology of mutagenesis and DNA repair: cellular responses to DNA alkylation.[5][6] Carcinogenesis, 31(1), 59-70.

-

Bounous, D. I., & Campen, D. B. (2006). Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry. Journal of Chromatography B, 834(1-2), 1-10. (Adapted for Ethyl derivatives).

-

Drabløs, F., et al. (2004). Alkylation damage in DNA and RNA—repair mechanisms and medical significance.[6][7] DNA Repair, 3(11), 1389-1407.

Sources

- 1. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O6-benzylguanine and its role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast repair of O6-ethylguanine, but not O6-methylguanine, in transcribed genes prevents mutation of H-ras in rat mammary tumorigenesis induced by ethylnitrosourea in place of methylnitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of mutagenesis by O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]

- 7. Regulatory mechanisms of O6-methylguanine methyltransferase expression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

O⁶-Ethylguanine: A Technical Guide for Researchers in Oncology and DNA Repair

Introduction

O⁶-Ethylguanine (6-EtG) is a modified purine nucleobase characterized by the presence of an ethyl group at the O⁶ position of guanine. This alteration is a frequent and critical lesion resulting from exposure to ethylating agents, such as N-ethyl-N-nitrosourea (ENU), a potent carcinogen. The scientific significance of O⁶-Ethylguanine lies in its profound impact on DNA integrity and cellular fate. Its persistence can lead to mispairing with thymine during DNA replication, causing G:C to A:T transition mutations, a hallmark of certain cancers.[1] Consequently, O⁶-Ethylguanine is a focal point for research in toxicology, carcinogenesis, and the development of cancer therapeutics. This guide provides an in-depth overview of its properties, biological implications, and practical applications in a research setting.

Core Molecular and Chemical Properties

A foundational understanding of O⁶-Ethylguanine begins with its fundamental chemical and physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 51866-19-4 | [2] |

| Molecular Formula | C₇H₉N₅O | |

| Molecular Weight | 179.18 g/mol | |

| IUPAC Name | 6-ethoxy-9H-purin-2-amine | |

| Synonyms | O⁶-Ethylguanine, 6-O-Ethylguanine, 2-Amino-6-ethoxypurine |

While specific solubility data for O⁶-Ethylguanine is not extensively published, its analog, O⁶-Benzylguanine, offers insights. O⁶-Benzylguanine is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[3] It is recommended to prepare fresh aqueous solutions and avoid long-term storage.[3] Stock solutions of the related compound, O⁶-Methylguanine, have been found to be stable for 24 hours at room temperature and for 30 days when refrigerated.[4]

Synthesis of 6-Alkoxy-2-aminopurines

The synthesis of O⁶-Ethylguanine falls under the broader category of 6-alkoxy-2-aminopurines. A contemporary and efficient method involves the direct substitution on a 2-fluoro-purine precursor. The general principle of this synthesis is outlined below.

Rationale for the Synthetic Approach

Traditional methods for synthesizing 6-alkoxy-purines were often multi-step, time-consuming, and resulted in lower yields. The described approach is more cost-effective and efficient, allowing for the incorporation of various alkoxy groups. This late-stage convergence is particularly advantageous for creating a library of analogs for structure-activity relationship (SAR) studies.[2]

General Synthetic Workflow

Caption: General workflow for the synthesis of O⁶-Ethylguanine.

Biological Significance and Mechanism of Action

The biological impact of O⁶-Ethylguanine is intrinsically linked to the DNA repair protein O⁶-Methylguanine-DNA Methyltransferase (MGMT).

The Role of MGMT in DNA Repair

MGMT is a crucial "suicide" enzyme that protects the genome from the mutagenic effects of alkylating agents.[5] It scans the DNA for alkyl adducts at the O⁶ position of guanine. Upon finding such a lesion, MGMT transfers the alkyl group (in this case, the ethyl group from O⁶-Ethylguanine) to a cysteine residue in its own active site.[3][6] This action restores the guanine base within the DNA but results in the irreversible inactivation of the MGMT protein.[5] The alkylated MGMT is then targeted for ubiquitination and proteasomal degradation.

O⁶-Ethylguanine as a Substrate and Inactivator of MGMT

O⁶-Ethylguanine serves as a substrate for MGMT. The enzyme recognizes and binds to this lesion, initiating the repair process. However, this process consumes one molecule of MGMT for every repaired O⁶-Ethylguanine adduct.[5] This stoichiometric, rather than catalytic, mechanism means that high levels of O⁶-Ethylguanine can rapidly deplete a cell's MGMT pool. This depletion leaves the cell vulnerable to the toxic and mutagenic effects of further alkylating damage.

The repair of O⁶-Ethylguanine is a critical determinant of cell fate. Cells proficient in MGMT can efficiently remove these lesions, mitigating the risk of mutations and cell death.[1] In contrast, cells with low or no MGMT activity (often due to epigenetic silencing of the MGMT gene promoter) are highly sensitive to ethylating agents.[7] It has also been shown that in addition to MGMT, the nucleotide excision repair (NER) pathway can contribute to the removal of O⁶-Ethylguanine, although at a slower rate.[7]

The following diagram illustrates the central role of MGMT in the repair of O⁶-Ethylguanine and the consequences of its depletion.

Caption: The central role of MGMT in repairing O⁶-Ethylguanine lesions.

Application in Research: A Tool for Sensitizing Cancer Cells

The ability of O⁶-Ethylguanine and its analogs to deplete MGMT is a powerful tool in cancer research, particularly for overcoming chemoresistance.

Overcoming Chemoresistance

Many cancer cells exhibit high levels of MGMT, rendering them resistant to alkylating chemotherapeutic agents like temozolomide (TMZ) and carmustine (BCNU).[8] By pre-treating these resistant cells with an MGMT inactivator, researchers can deplete the cells' repair capacity. A subsequent dose of an alkylating chemo-drug will then be significantly more effective, as the DNA lesions it creates will persist, leading to cytotoxicity. O⁶-Benzylguanine is a more commonly used analog in this context due to its high potency and ability to cross the blood-brain barrier.[9]

Experimental Protocol: In Vitro MGMT Inhibition

This protocol provides a general framework for using an MGMT inhibitor like O⁶-Benzylguanine to sensitize cancer cells to an alkylating agent in a cell culture setting.

Objective: To determine the sensitizing effect of MGMT inhibition on the cytotoxicity of an alkylating agent.

Materials:

-

Cancer cell line of interest (e.g., a glioblastoma cell line)

-

Complete cell culture medium

-

O⁶-Benzylguanine (stock solution in DMSO)

-

Alkylating agent (e.g., Temozolomide, stock solution in DMSO)

-

Cell viability assay (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Standard cell culture equipment

Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Pre-treatment with MGMT Inhibitor:

-

Prepare a dilution series of O⁶-Benzylguanine in complete medium. A typical concentration range to test is 1-25 µM.

-

Remove the old medium from the cells and add the medium containing O⁶-Benzylguanine. Include a "vehicle control" group with DMSO at the same final concentration.

-

Incubate for a period sufficient to deplete MGMT. This can range from 1 to 24 hours, depending on the cell line's MGMT resynthesis rate. A 2-hour pre-incubation is a common starting point.[10]

-

-

Treatment with Alkylating Agent:

-

Prepare a dilution series of the alkylating agent (e.g., TMZ) in complete medium, both with and without the pre-treatment concentration of O⁶-Benzylguanine.

-

Add the alkylating agent to the appropriate wells.

-

Incubate for the desired treatment duration (e.g., 48-72 hours).

-

-

Assessment of Cell Viability:

-

After the incubation period, remove the treatment medium.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control for each condition.

-

Plot dose-response curves for the alkylating agent alone and in combination with the MGMT inhibitor.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each curve to quantify the degree of sensitization.

-

Self-Validation and Causality:

-

Positive Control: A cell line known to be resistant to the alkylating agent due to high MGMT expression.

-

Negative Control: An MGMT-deficient cell line, which should show minimal sensitization by the MGMT inhibitor.

-

Mechanism Validation: To confirm that the observed sensitization is due to MGMT inhibition, perform a Western blot for MGMT protein levels after treatment with the inhibitor to demonstrate its depletion.

Conclusion

O⁶-Ethylguanine is more than just a DNA lesion; it is a critical nexus in the study of carcinogenesis, DNA repair, and cancer therapy. Its interaction with the MGMT protein provides a clear molecular basis for the mutagenic effects of certain carcinogens and, importantly, offers a strategic target for overcoming chemoresistance in cancer treatment. A thorough understanding of its properties and the ability to apply it and its analogs in well-controlled experimental settings are essential for researchers and scientists dedicated to advancing the field of oncology.

References

-

SQUARIX GmbH. O6-Ethylguanine. [Link]

-

Huateng Pharma. 6-Ethyl guanine | CAS:51866-19-4. [Link]

-

PubChem. 6-ethoxy-9H-purin-2-amine. [Link]

-

Ren, S., et al. (1981). Repair of O6-ethylguanine in DNA by a chromatin fraction from rat liver: transfer of the ethyl group to an acceptor protein. Proceedings of the National Academy of Sciences, 78(11), 6766-6770. [Link]

-

Thomale, J., et al. (1990). Repair of O6-ethylguanine in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea. Proceedings of the National Academy of Sciences, 87(24), 9883-9887. [Link]

-

Dolan, M. E., & Pegg, A. E. (1997). O6-benzylguanine and its role in chemotherapy. Clinical Cancer Research, 3(6), 837-847. [Link]

-

Bronstein, S. M., et al. (1992). Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells. Carcinogenesis, 13(11), 2091-2095. [Link]

-

Stewart, C. F., et al. (2021). The O6-Methyguanine-DNA Methyltransferase Inhibitor O6-Benzylguanine Enhanced Activity of Temozolomide + Irinotecan Against Models of High-Risk Neuroblastoma. Molecular Cancer Therapeutics, 20(3), 516-525. [Link]

-

Xu-Welliver, M., & Pegg, A. E. (2002). O6-benzylguanine and its role in chemotherapy. Investigational New Drugs, 20(3), 277-287. [Link]

-

Vianney, Y. M., Harahap, Y., & Suryadi, H. (2022). Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration. Heliyon, 8(6), e09695. [Link]

Sources

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. chemrxiv.org [chemrxiv.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Determination of O6-Methylguanine in dried blood spot of breast cancer patients after cyclophosphamide administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ≥98% (TLC), solid, O⁶-alkylguanine DNA alkyltransferase inhiitor | Sigma-Aldrich [sigmaaldrich.com]

- 6. Enzymatic elimination of O6-ethylguanine and stability of O4-ethylthymine in the DNA of malignant neural cell lines exposed to N-ethyl-N-nitrosourea in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | O6-methylguanine DNA methyltransferase (MGMT) expression in U1242 glioblastoma cells enhances in vitro clonogenicity, tumor implantation in vivo, and sensitivity to alisertib-carboplatin combination treatment [frontiersin.org]

- 9. Repair of O6-ethylguanine in DNA protects rat 208F cells from tumorigenic conversion by N-ethyl-N-nitrosourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Ethylguanine in Diverse Solvent Systems

This guide provides an in-depth exploration of the solubility and stability characteristics of 6-Ethylguanine, a critical molecule in toxicological and cancer research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying principles and methodologies necessary for accurately assessing the behavior of this compound in various solvent environments. Our focus is on providing a practical and scientifically rigorous framework for your experimental design and data interpretation.

Introduction: The Scientific Imperative for Understanding 6-Ethylguanine's Physicochemical Behavior

6-Ethylguanine is an alkylated nucleobase analog of significant interest due to its role as a DNA adduct formed by exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU). Its persistence in DNA is a key factor in the mutagenic and carcinogenic effects of these agents. A thorough understanding of its solubility and stability in various solvents is paramount for a multitude of research applications, from the preparation of stock solutions for in vitro assays to the development of analytical standards and the formulation of potential therapeutic agents. The physicochemical properties of 6-Ethylguanine directly influence its bioavailability, reactivity, and degradation pathways, making a comprehensive characterization essential for reliable and reproducible scientific outcomes.

This guide will provide a foundational understanding of 6-Ethylguanine's properties, detailed protocols for its solubility and stability assessment, and a framework for interpreting the resulting data.

Physicochemical Properties of 6-Ethylguanine

A solid grasp of the fundamental physicochemical properties of 6-Ethylguanine is the starting point for predicting its behavior in different solvent systems. These parameters govern its interactions with solvent molecules and its susceptibility to degradation.

| Property | Value | Source |

| Molecular Formula | C7H9N5O | , |

| Molecular Weight | 179.18 g/mol | , |

| Computed XLogP3 | 0.1 | |

| pKa | Not Experimentally Determined | |

| Appearance | Colorless solid |

The positive computed XLogP3 value suggests a slight preference for lipophilic environments over aqueous ones, though it is close to zero, indicating a degree of polarity. The absence of an experimentally determined pKa value is a significant data gap in the literature. The pKa would be critical for predicting how the ionization state of the molecule changes with pH, which in turn would profoundly affect its solubility in aqueous buffers.

Solubility Profile of 6-Ethylguanine

The solubility of a compound is a critical parameter for its handling and application in research. Here, we discuss the known solubility of 6-Ethylguanine and provide a detailed protocol for its experimental determination.

Known Solubility Data

-

Dimethyl Sulfoxide (DMSO): 6-Ethylguanine is reported to be soluble in DMSO. For a structurally similar compound, O6-Benzylguanine, the solubility in DMSO is approximately 30 mg/mL.

-

Ethanol: For O6-Benzylguanine, the solubility in ethanol is approximately 5 mg/mL. 6-Thioguanine, another guanine analog, is described as very slightly soluble in ethanol.

-

Aqueous Buffers: O6-Benzylguanine is sparingly soluble in aqueous buffers, with a solubility of approximately 0.5 mg/mL in a 1:1 solution of DMSO:PBS (pH 7.2). Guanine itself has very low aqueous solubility.

Given the lack of specific data, experimental determination of 6-Ethylguanine's solubility in the solvents relevant to your research is strongly recommended.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

Experimental Workflow Diagram:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol:

-

Preparation:

-

Add an excess amount of solid 6-Ethylguanine to a glass vial. The excess should be visually apparent.

-

Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, ethanol, DMSO).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

-

Separation:

-

Remove the vial from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the saturated solution from the solid material by either centrifugation or filtration through a 0.22 µm filter. Be mindful of potential compound adsorption to the filter material.

-

-

Analysis:

-

Prepare a series of dilutions of the clear supernatant.

-

Quantify the concentration of 6-Ethylguanine in the diluted samples using a validated analytical method, such as HPLC-UV (see Section 5).

-

Calculate the original concentration in the saturated supernatant, which represents the solubility of 6-Ethylguanine in that solvent at the specified temperature.

-

Stability Profile of 6-Ethylguanine

The chemical stability of 6-Ethylguanine in solution is a critical factor for ensuring the integrity of experimental results and for defining appropriate storage conditions.

Insights from Biological Stability

While specific chemical stability data in common solvents is scarce, numerous studies have investigated the stability of 6-Ethylguanine within a biological context, specifically as a DNA adduct. These studies reveal that 6-Ethylguanine can be removed from DNA by enzymatic repair mechanisms. The half-life of 6-Ethylguanine in DNA varies significantly depending on the cell type and the activity of repair enzymes like O6-alkylguanine-DNA alkyltransferase (AGT). For instance, in cells proficient in DNA repair, the half-life can be around 8 hours. This biological instability, while not directly translating to chemical instability in a solvent, suggests that the O6-ethoxy group may be a site of potential chemical reactivity.

Forced Degradation Studies: A Framework for Assessing Chemical Stability

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the degradation pathways of a compound. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Core Principle: By intentionally degrading the molecule, we can develop and validate a "stability-indicating" analytical method that can separate the intact compound from its degradation products.

Forced Degradation Workflow Diagram:

Caption: A typical workflow for conducting forced degradation studies.

Detailed Protocol for Forced Degradation:

-

Sample Preparation:

-

Prepare solutions of 6-Ethylguanine in the desired solvents at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of an acid solution (e.g., 0.1 M HCl) to the 6-Ethylguanine solution.

-

Basic Hydrolysis: Add an equal volume of a basic solution (e.g., 0.1 M NaOH) to the 6-Ethylguanine solution.

-

Oxidative Degradation: Add an equal volume of an oxidizing agent (e.g., 3% H2O2) to the 6-Ethylguanine solution.

-

Thermal Degradation: Incubate the 6-Ethylguanine solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the 6-Ethylguanine solution to a controlled source of UV and/or visible light.

-

For each condition, also prepare a control sample stored under normal conditions.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (see Section 5).

-

-

Data Interpretation:

-

Monitor the decrease in the peak area of the intact 6-Ethylguanine and the appearance of new peaks corresponding to degradation products.

-

If using mass spectrometry, identify the mass of the degradation products to propose their structures and degradation pathways.

-

Calculate the degradation rate and half-life of 6-Ethylguanine under each stress condition.

-

Analytical Methodology: Quantification of 6-Ethylguanine

A robust and validated analytical method is crucial for accurate solubility and stability measurements. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for this purpose.

HPLC-UV Method for 6-Ethylguanine Quantification

While a specific validated method for 6-Ethylguanine is not published, methods for similar compounds like O6-methylguanine can be adapted.